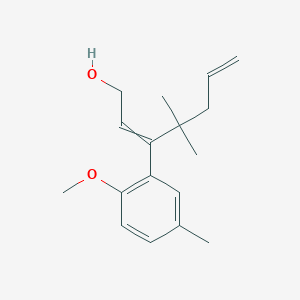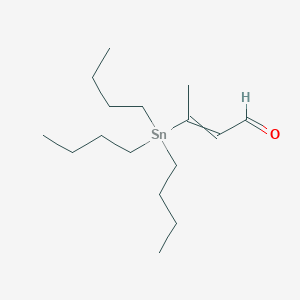![molecular formula C15H15N5O B12579704 Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1) CAS No. 185669-80-1](/img/structure/B12579704.png)
Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1) is a compound that belongs to the class of pyrazole-based ligands. These ligands are known for their ability to coordinate with metal ions, making them valuable in various catalytic and biological applications . The compound’s structure includes a phenol group, a pyrazole moiety, and an acetonitrile group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol typically involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phenol and pyrazole groups play crucial roles in stabilizing the metal center and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol is unique due to its combination of a phenol group, a pyrazole moiety, and an acetonitrile group. This combination allows it to form highly stable metal complexes with diverse catalytic and biological activities. Compared to imidazole-based ligands, it offers different coordination environments and reactivity patterns .
Propiedades
Número CAS |
185669-80-1 |
|---|---|
Fórmula molecular |
C15H15N5O |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
acetonitrile;2-[di(pyrazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C13H12N4O.C2H3N/c18-12-6-2-1-5-11(12)13(16-9-3-7-14-16)17-10-4-8-15-17;1-2-3/h1-10,13,18H;1H3 |
Clave InChI |
RRAZNIBULMOUQS-UHFFFAOYSA-N |
SMILES canónico |
CC#N.C1=CC=C(C(=C1)C(N2C=CC=N2)N3C=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)

![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)



![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)


![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)


